methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzothiophene-2-carboxylate
Description
Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzothiophene-2-carboxylate is a benzothiophene-based compound featuring two amide substituents: a benzamido group at position 3 of the benzothiophene core and a 4-methylbenzenesulfonamido moiety attached to the benzamide. The methyl carboxylate at position 2 contributes to its polar character. Sulfonamides are pharmacologically significant due to their bioactivity, often acting as enzyme inhibitors or antimicrobial agents.
Properties
IUPAC Name |
methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c1-15-11-13-16(14-12-15)33(29,30)26-19-9-5-3-7-17(19)23(27)25-21-18-8-4-6-10-20(18)32-22(21)24(28)31-2/h3-14,26H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZKUNCZXZNAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core and introduce the sulfonamido and benzamido groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance efficiency and reproducibility.
Biological Activity
Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure incorporates a benzothiophene core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.
1. Antitumor Activity
Research indicates that benzothiophene derivatives exhibit significant antitumor activity. For instance, a study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the YAP/TAZ-TEAD interaction, which is crucial in cell growth and survival .
2. Cholinesterase Inhibition
Benzothiophene derivatives have been investigated for their ability to inhibit cholinesterases (ChE), enzymes that break down neurotransmitters. In a recent study, compounds similar to this compound showed promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives achieved IC50 values comparable to established inhibitors like galantamine .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 62.10 | 24.35 |
| Compound B | 20.8 | 28.1 |
3. Anti-inflammatory Properties
The benzothiophene scaffold has also been associated with anti-inflammatory effects. Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic signaling, which is beneficial in neurodegenerative diseases.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to reduced tumor growth.
- Modulation of Signaling Pathways : The interaction with key signaling pathways such as YAP/TAZ may contribute to its antitumor effects.
Case Studies
Several studies have highlighted the efficacy of benzothiophene derivatives in various biological contexts:
- Case Study 1 : A derivative was tested on human cancer cell lines, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers.
- Case Study 2 : In a model of Alzheimer's disease, a related compound showed significant inhibition of AChE and improved cognitive function in treated animals.
Comparison with Similar Compounds
Structural Analogues from Nitro-Substituted Benzothiophenes ()
Three nitro-substituted analogues share the benzothiophene core but differ in substituent position and functional groups:
Key Comparisons:
- Substituent Effects on Melting Points : The ortho-nitro derivative (3k) exhibits a significantly higher melting point (209–210°C) compared to para- and meta-substituted analogues (139–142°C), likely due to steric hindrance altering crystal packing efficiency .
- Synthetic Yields : The meta-nitro derivative (3j) has the highest yield (79%), suggesting favorable electronic effects during coupling reactions.
- Spectral Differences : The target compound’s sulfonamido group would exhibit distinct IR signatures (e.g., S=O stretching at ~1150–1350 cm⁻¹) compared to nitro groups (~1520–1545 cm⁻¹) .
Pyrrolidine-Based Analogues with Sulfonyl and Benzamido Groups ()
Compounds such as Methyl 1-((benzamido)carbo-N-thioly)-5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (1c) feature:
- A pyrrolidine ring substituted with sulfonyl, benzamido, and aromatic groups.
- Higher molecular complexity due to fused rings and multiple substituents.
Key Comparisons:
- Sulfonamido groups in both classes enhance hydrogen-bonding capacity, influencing solubility and target binding .
- Synthetic Challenges : Pyrrolidine derivatives require refluxing acetonitrile (9 hours), whereas nitro-substituted benzothiophenes are synthesized under milder copper-catalyzed conditions .
Hydrogen Bonding and Crystallography (–7)
- Hydrogen Bonding: The target compound’s sulfonamido group (-SO₂NH-) can act as both donor and acceptor, forming robust hydrogen-bonded networks. This contrasts with nitro groups (-NO₂), which are weaker acceptors, leading to differences in crystal packing and stability .
- Structural Analysis Tools : Programs like SHELXL and ORTEP-3 are critical for resolving substituent positions and hydrogen-bonding patterns in analogues, ensuring accurate comparison of structural features .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiophene core. Key steps include sulfonamide coupling and benzamido group introduction. Optimize yields by controlling temperature (e.g., 0–5°C for sulfonylation) and using catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation. Monitor reaction progress via TLC and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer : Use 1H/13C NMR to verify functional groups (e.g., sulfonamide protons at δ 7.5–8.5 ppm) and FT-IR to confirm carbonyl stretches (~1700 cm⁻¹). For crystallographic validation, employ X-ray diffraction with SHELX for structure refinement. Preprocess data with WinGX to resolve ambiguities in electron density maps .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Methodological Answer : Test solubility in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized samples at -20°C under inert gas to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies may arise from impurities (>95% purity required; verify via HPLC) or assay variability. Standardize bioactivity assays (e.g., enzyme inhibition IC50) using positive controls. Cross-validate results with orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity and cellular assays for functional activity .
Q. What experimental strategies are effective for optimizing regioselectivity in the sulfonamidation step during synthesis?
- Methodological Answer : Screen directing groups (e.g., nitro or methoxy substituents) on the benzamide moiety to enhance sulfonamide coupling at the ortho position. Use DFT calculations (Gaussian 09) to model transition states and predict regioselectivity trends. Validate with LC-MS/MS to quantify byproduct formation .
Q. How can the mechanism of action of this compound be elucidated in enzyme inhibition studies?
- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use fluorescence quenching to study binding interactions with tryptophan residues in the enzyme active site. Complement with molecular docking (AutoDock Vina) to identify key hydrogen bonds with the sulfonamide group .
Q. What approaches are recommended for analyzing polymorphism in crystalline forms of this compound?
- Methodological Answer : Generate polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile). Characterize forms using PXRD and DSC to identify thermal transitions. Apply graph set analysis (via Mercury software) to classify hydrogen-bonding patterns and correlate with dissolution rates .
Q. How can in silico modeling predict the environmental impact or toxicity of this compound?
- Methodological Answer : Use QSAR models (e.g., ECOSAR) to estimate aquatic toxicity. Simulate biodegradation pathways with SPARC or EPI Suite. Validate predictions via experimental assays, such as Daphnia magna acute toxicity tests and soil microcosm studies for persistence .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
